N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine
Description
1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- is a heterocyclic compound that features a benzothiophene ring fused with a triazine ring
Properties
CAS No. |
58374-98-4 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-methyl-[1]benzothiolo[3,2-d]triazin-4-amine |
InChI |
InChI=1S/C10H8N4S/c1-11-10-9-8(12-14-13-10)6-4-2-3-5-7(6)15-9/h2-5H,1H3,(H,11,12,13) |
InChI Key |
URCSQWMXVPJRFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=NC2=C1SC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzothiophene derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiophene or triazine rings are replaced by other functional groups .
- Oxidation : Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
- Reduction : Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
- Substitution : Various electrophiles or nucleophiles; reactions may require catalysts such as palladium or copper salts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- has several scientific research applications:
- Chemistry : Used as a building block in organic synthesis for the development of new materials and compounds.
- Biology : Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
- Industry : Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1,2,3-Triazoles : These compounds share the triazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties .
- Benzothiophene Derivatives : Compounds with the benzothiophene ring are known for their applications in materials science and medicinal chemistry .
- Dichloroanilines : These aniline derivatives have similar aromatic structures and are used in various industrial applications .
Uniqueness: 1Benzothieno[3,2-d]-1,2,3-triazin-4-amine, N-methyl- is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
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